4,6-Dimethoxy-3-methylbenzofuran
Description
Overview of the Benzofuran (B130515) Class in Chemical and Biological Research
Benzofurans, also known as coumarones, are a class of organic heterocyclic compounds characterized by a benzene (B151609) ring fused to a furan (B31954) ring. ontosight.ai This structural motif is a cornerstone in a vast number of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities. nih.govtandfonline.com The inherent aromaticity and the presence of an oxygen atom within the five-membered ring bestow upon benzofurans unique chemical properties, making them valuable intermediates in organic synthesis. ontosight.aitandfonline.com
In the sphere of biological research, benzofuran derivatives have demonstrated a remarkable array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govrsc.orgrsc.orgnih.gov This has cemented the benzofuran scaffold as a "privileged structure" in medicinal chemistry, a core molecular framework that is frequently found in biologically active compounds. rsc.orgusc.edu The versatility of the benzofuran nucleus allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. tandfonline.com
Historical Context and Evolution of Benzofuran Synthesis and Applications
The journey of benzofuran chemistry began in 1870 when Perkin first synthesized the parent benzofuran ring from coumarin. acs.orgjocpr.com Since this pioneering work, a plethora of synthetic methods have been developed to construct the benzofuran core and its derivatives. Early methods often involved harsh reaction conditions and limited substrate scope. However, the advent of modern catalytic systems, particularly those based on transition metals like palladium and copper, has revolutionized benzofuran synthesis, offering milder, more efficient, and highly versatile routes. acs.orgorganic-chemistry.orgnih.gov
These advanced synthetic strategies include intramolecular cyclizations, coupling reactions, and tandem processes that allow for the construction of highly functionalized benzofurans with precise control over their structure. organic-chemistry.orgnih.gov The evolution of these synthetic methodologies has been instrumental in expanding the accessibility and diversity of benzofuran derivatives for various applications, ranging from pharmaceuticals to materials science. tandfonline.comacs.org
Rationale for Investigating 4,6-Dimethoxy-3-methylbenzofuran and its Derivatives
The specific compound, this compound, has emerged as a molecule of significant interest due to the unique substitution pattern on its benzofuran core. The presence of two methoxy (B1213986) groups at the 4 and 6 positions, along with a methyl group at the 3-position, imparts specific electronic and steric properties that can influence its reactivity and biological activity.
The methoxy groups are known to be electron-donating, which can modulate the electron density of the aromatic system and influence its interaction with biological targets. The methyl group at the 3-position adds a lipophilic character and can play a crucial role in the molecule's binding to receptor sites. The investigation into this compound and its derivatives is driven by the hypothesis that this particular arrangement of substituents can lead to novel compounds with enhanced or selective biological activities. nih.gov For instance, derivatives of this scaffold are being explored as potential anticancer agents and inhibitors of specific protein kinases. nih.govnih.gov
The exploration of this scaffold is further supported by the broader understanding that substitutions on the benzofuran ring are critical for defining the pharmacological profile of the resulting compounds. Research into derivatives of this compound aims to systematically probe the structure-activity relationships, paving the way for the design of new therapeutic agents with improved efficacy and specificity. asianpubs.orgresearchgate.net
Interactive Data Table: Properties of Selected Benzofuran Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Benzofuran | C₈H₆O | 118.13 | 271-89-6 |
| 3-Methylbenzofuran | C₉H₈O | 132.16 | 21535-97-7 |
| 6-Methoxy-3-methylbenzofuran | C₁₀H₁₀O₂ | 162.19 | 29040-52-6 |
| (4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone | C₁₈H₁₆O₄ | 296.32 | 99246-63-6 |
| 4,6-Dimethoxy-3-(3-methoxyphenyl)-2-methyl-1-benzofuran | C₁₈H₁₈O₄ | 298.33 | 922140-91-8 |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | C₁₄H₁₄O₆ | 278.26 | - |
| 4,6-Dimethoxy-2,2-bis[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | C₂₂H₃₄N₄O₄ | 418.53 | 46837873-08-9 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4,6-dimethoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O3/c1-7-6-14-10-5-8(12-2)4-9(13-3)11(7)10/h4-6H,1-3H3 |
InChI Key |
NZVKZCQWVUFEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dimethoxy 3 Methylbenzofuran and Its Derivatives
Classical and Contemporary Approaches to the Benzofuran (B130515) Nucleus
The synthesis of the benzofuran core has been a subject of extensive research, leading to the development of both classical and modern synthetic routes. These methods often involve the formation of the furan (B31954) ring fused to a benzene (B151609) ring, starting from appropriately substituted phenols and other precursors.
Synthesis of the 4,6-Dimethoxy-3-methylbenzofuran Core Structure
The construction of the this compound core often begins with precursors such as phloroglucinol. google.com A multi-step reaction sequence can be employed to yield the desired benzofuran structure. For instance, 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid has been synthesized through such a multi-step process. nih.gov
Development of Key Precursors and Advanced Intermediates
The synthesis of advanced intermediates is crucial for the efficient construction of the target benzofuran. A key precursor, 6-methoxybenzofuran-3(2H)-one, can be prepared in a three-step synthesis. nih.gov This process starts with the Hoesch reaction of resorcinol (B1680541) with chloroacetonitrile (B46850) in the presence of anhydrous zinc chloride and hydrogen chloride gas, which generates an imine intermediate. nih.gov Subsequent hydrolysis provides 2-chloro-1-(2,4-dihydroxyphenyl)ethanone. nih.gov This chloromethyl ketone is then treated with a mild base like sodium acetate (B1210297) to induce cyclization, yielding 6-hydroxybenzofuran-3(2H)-one. nih.gov Further methylation would lead to the desired 6-methoxy derivative. Another important intermediate, 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, has also been synthesized and characterized. nih.gov
Strategies for Structural Modification and Derivatization
Once the this compound core is established, its structure can be further modified to explore structure-activity relationships and develop new compounds with enhanced properties. These modifications include halogenation at specific positions and functionalization of side chains.
Halogenation at Specific Positions (e.g., Regioselective Bromination)
The introduction of halogen atoms, particularly bromine, into the benzofuran ring can significantly influence the biological activity of the resulting derivatives. nih.gov Regioselective bromination is a key strategy to achieve this. For example, the electrophilic aromatic bromination of various aromatic compounds has been studied to understand and control the position of bromination. nih.gov Specifically, the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid can lead to the formation of 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid. nih.gov The presence of a bromine atom, for instance, attached to a methyl or acetyl group on the benzofuran system has been shown to increase cytotoxicity in cancer cell lines. nih.govresearchgate.net
Functionalization of Side Chains (e.g., Acetyl, Carboxamide, Pyrazole)
The side chains of the this compound scaffold offer multiple sites for functionalization, allowing for the introduction of various chemical groups to modulate the compound's properties.
Acetyl and Carboxamide Derivatives:
The synthesis of acetyl and carboxamide derivatives of benzofurans has been reported. For example, 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide was obtained from its corresponding carboxylic acid. nih.gov Similarly, 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide has been synthesized. nih.gov The introduction of a carbamoyl (B1232498) group at the 7-position of ethyl this compound-2-carboxylate can be achieved using chlorosulfonyl isocyanate (CSI) to yield ethyl 7-carbamoyl-4,6-dimethoxy-3-methylbenzofuran-2-carboxylate. scielibrary.com This intermediate can then be hydrolyzed to the corresponding carboxylic acid, which can be further reacted to form various amides. scielibrary.com
Interactive Table: Synthesis of Carboxamide Derivatives
| Starting Material | Reagents | Product |
| Ethyl this compound-2-carboxylate | Chlorosulfonyl isocyanate (CSI) | Ethyl 7-carbamoyl-4,6-dimethoxy-3-methylbenzofuran-2-carboxylate scielibrary.com |
| 7-Carbamoyl-4,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Amino side chain, HATU, DIEA | 6-Hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives scielibrary.com |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Procedure 1 | 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide nih.gov |
Pyrazole (B372694) Derivatives:
Pyrazole moieties can be introduced onto the benzofuran scaffold, leading to hybrid molecules with potential biological activities. nih.govup.ac.za One synthetic approach involves the reaction of 3-benzoylbenzofurans with hydrazine (B178648) hydrate (B1144303) to produce pyrazole derivatives. up.ac.za Another strategy starts with 6-methoxybenzofuran-3(2H)-one, which is treated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) followed by reaction with a substituted phenyl isothiocyanate. The resulting thioamide intermediate then undergoes condensation with hydrazine monohydrate to yield 1H-benzofuro[3,2-c]pyrazole derivatives. nih.gov
Formation of Fused Heterocyclic Systems Incorporating the Benzofuran Moiety
The benzofuran nucleus can be fused with other heterocyclic rings, such as pyrimidines, to create complex polycyclic systems with diverse pharmacological properties. rsc.orgnih.govresearchgate.net
Benzofuro[3,2-d]pyrimidines:
Several methods have been developed for the synthesis of benzofuro[3,2-d]pyrimidines. researchgate.netasianpubs.orgtandfonline.comresearchgate.nettandfonline.com One approach involves the condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes in the presence of an acid catalyst to form 2-aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines. researchgate.netresearchgate.net These can be further reacted, for example with phosphorus oxychloride, to introduce other functional groups. researchgate.netresearchgate.net Another route starts from ethyl 3-aminobenzofuran-2-carboxylate, which can be converted to benzofuro[3,2-d]pyrimidine derivatives through a series of reactions including aza-wittig reactions. tandfonline.com
Benzofuran-Fused Pyrido[4,3-d]pyrimidines:
A one-pot, catalyst-free approach has been developed for the synthesis of novel benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org This method involves a cascade reaction between 2-(2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde, proceeding through a sequence of SNAr, cyclization, and condensation reactions. rsc.org
Interactive Table: Synthesis of Fused Heterocyclic Systems
| Starting Materials | Reaction Type | Product |
| 3-Amino-2-benzofurancarboxamide, Aromatic aldehydes | Condensation | 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines researchgate.netresearchgate.net |
| Ethyl 3-aminobenzofuran-2-carboxylate | Aza-wittig reaction | Benzofuro[3,2-d]pyrimidine derivatives tandfonline.com |
| 2-(2-Hydroxyphenyl)acetonitriles, 4,6-Dichloropyrimidine-5-carbaldehyde | Cascade SNAr/cyclization/condensation | Benzofuran-fused pyrido[4,3-d]pyrimidines rsc.org |
| Benzofuran chalcones, Urea/Thiourea/Guanidine hydrochloride | Cyclocondensation | Benzofuran-substituted pyrimidines nih.gov |
Catalytic and Advanced Synthetic Techniques
Modern organic synthesis has increasingly moved towards catalytic and technologically advanced methods to improve efficiency, selectivity, and environmental footprint. The construction of the this compound scaffold has benefited from these developments, particularly in the realms of transition-metal catalysis and microwave-assisted reactions.
Rhodium-based catalysts have emerged as powerful tools for the synthesis of benzofurans through C-H activation and annulation strategies. sci-hub.sersc.org These methods offer high functional group tolerance and can provide access to complex benzofuran structures. sci-hub.sersc.org One prominent approach involves the Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds, which can be controlled to selectively produce either benzofurans or chromones. nih.gov
In a typical rhodium-catalyzed cycle for benzofuran synthesis, the reaction may proceed through C-H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. sci-hub.sersc.org For instance, the synthesis of C4-substituted benzofurans has been achieved through a rhodium-mediated transfer of vinylene between a vinylene carbonate and a meta-salicylic acid derivative. sci-hub.semolaid.com Another strategy involves the rhodium-catalyzed reaction of 2-cyanophenylboronic acid with alkynes or alkenes to form substituted indenones and indanones, demonstrating the versatility of rhodium in constructing fused ring systems. nih.gov
While a specific rhodium-catalyzed synthesis for this compound is not extensively documented, a plausible route could involve the annulation of a suitably substituted phenol (B47542), such as 3,5-dimethoxyphenol, with a three-carbon synthon under rhodium catalysis. The reaction of 2-alkenylphenols with reaction partners like maleimides under a Rh(III)-catalytic system showcases a [5+1] annulation to create highly functionalized spirocyclic skeletons, highlighting the potential for innovative bond formations. rsc.org
Table 1: Examples of Rhodium-Catalyzed Benzofuran Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield Range | Reference |
| Substituted Benzamides | Vinylene Carbonate | Cyclopentadienyl-based Rhodium Complex | C4-Substituted Benzofurans | 30-80% | sci-hub.sersc.org |
| N-Benzoxyacetamide | 1,3-Diynes | Rhodium Catalyst with NaOPiv·H₂O | Substituted Benzofurans | High | sci-hub.sersc.org |
| Salicylaldehydes | Diazo Compounds | Rh(III) Catalyst with AgNTf₂ | Benzofurans | Good | nih.gov |
| 2-Alkenylphenols | Maleimides | Rh(III) Catalyst | Spirocyclic Chromenes | Good | rsc.org |
This table presents generalized findings for benzofuran derivatives.
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times, often leading to cleaner reactions and higher yields compared to conventional heating methods. wiley-vch.dentnu.noorganic-chemistry.org This technology has been successfully applied to the synthesis of various benzofuran derivatives. wiley-vch.denih.gov
A notable application is the efficient, one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under microwave-assisted Sonogashira conditions. nih.gov This method avoids the need for pre-synthesis of 2-(1-alkynyl)phenols and provides a rapid route to libraries of highly substituted benzofurans. nih.gov The use of microwave irradiation accelerates the initial Sonogashira coupling and subsequent cyclization, minimizing side product formation. nih.gov
Microwave heating has also been employed in the Paal-Knorr condensation of 1,4-diketones to furnish furans and related heterocycles in good yields. organic-chemistry.org Furthermore, the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates has been optimized under microwave conditions, providing a facile pathway to these important intermediates in yields ranging from 43% to 58%. nih.govmolaid.comsemanticscholar.org These protocols demonstrate the broad applicability of microwave technology for constructing the core benzofuran ring and its variants, suggesting a viable approach for the rapid synthesis of precursors to this compound. nih.govsemanticscholar.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
| Benzofuran-3(2H)-one Synthesis | Prolonged heating (hours) | 10-30 minutes | Reduced time, higher yields | nih.govsemanticscholar.org |
| Paal-Knorr Condensation | Several hours | Minutes | Speed, efficiency | organic-chemistry.org |
| Three-Component Benzofuran Synthesis | N/A | 15-40 minutes | One-pot, rapid library synthesis | nih.gov |
This table illustrates the general advantages of microwave-assisted synthesis for related heterocyclic systems.
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing novel transformations. The formation of the benzofuran ring in compounds like this compound can proceed through several intricate pathways.
A common strategy involves the condensation and subsequent cyclization of phenolic precursors. For example, the synthesis of the key intermediate ethyl this compound-2-carboxylate begins with 1-(2,4,6-trihydroxyphenyl)ethan-1-one, which undergoes dimethylation followed by condensation and cyclization with ethyl bromoacetate. scielibrary.com A plausible mechanism for similar formations involves the initial generation of a potassium salt from a 2-hydroxybenzaldehyde, which then undergoes a nucleophilic substitution with a halogen-substituted acetophenone. researchgate.net The resulting intermediate subsequently cyclizes to form the benzofuran ring. researchgate.net
Intramolecular nucleophilic substitution is a cornerstone of many benzofuran syntheses. One reported approach involves the deprotonation of acyloxy sulfones, which triggers an intramolecular cyclization to form the furan ring fused to another cyclic system. researchgate.net This strategy has been successfully adapted for the synthesis of substituted benzofurans from phenolic precursors. researchgate.net
More recently, novel mechanisms have been uncovered. One such pathway involves a charge-accelerated sigmatropic rearrangement. tus.ac.jp In this process, a substituted phenol reacts with an activating agent, leading to the formation of a benzofuran intermediate whose charge imbalance triggers the migration of a functional group to an adjacent position on the aromatic ring. tus.ac.jp Ring-opening, or fission, of the benzofuran ring is also a significant reaction, offering a synthetic route to valuable functionalized phenol derivatives, often catalyzed by transition metals like nickel. nih.gov Additionally, radical-based reactions can facilitate nucleophilic substitutions that are otherwise difficult, enabling the construction of complex, annulated furan ring systems. researchgate.net
Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Application of 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment
Specific ¹H and ¹³C NMR chemical shifts, as well as correlations from 2D NMR experiments (COSY, HMQC, HMBC), for 4,6-dimethoxy-3-methylbenzofuran are not documented in the reviewed literature. Such data is essential for the unambiguous assignment of all proton and carbon signals in the molecule.
Elucidation of Stereochemistry and Conformational Preferences
As this compound is an achiral molecule, it does not exhibit stereoisomerism. Analysis of its conformational preferences would require specific NMR studies (e.g., NOESY) or computational modeling, which have not been reported.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
While the exact mass of this compound can be calculated based on its molecular formula (C₁₁H₁₂O₃), experimental HRMS data to confirm this formula via techniques like ESI-MS are not available in the public domain.
Analysis of Fragmentation Pathways for Structural Insights
A detailed analysis of the fragmentation pathways for this compound under mass spectrometric conditions is not possible without experimental MS/MS data. General fragmentation patterns for benzofurans often involve cleavages of the ether bond and loss of substituents from the aromatic ring, but specific pathways are highly dependent on the exact substitution pattern.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectrum is generated that corresponds to the vibrational transitions within the molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the aromatic ring, the ether linkages, and the methyl group.
Expected FT-IR Spectral Regions and Vibrational Modes:
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | Aliphatic C-H (in CH₃ and OCH₃) | Stretching |
| 1620-1580 | C=C | Aromatic Ring Stretching |
| 1470-1430 | C-H | Methylene/Methyl Bending |
| 1275-1200 | Aryl-O | Asymmetric C-O-C Stretching |
| 1075-1020 | Aryl-O | Symmetric C-O-C Stretching |
| 880-800 | C-H | Aromatic Out-of-Plane Bending |
The precise peak positions and intensities would provide a preliminary but crucial fingerprint for the molecule's functional group composition. Analysis of the fingerprint region (below 1500 cm⁻¹) would offer more detailed structural insights.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting
Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy is a light scattering technique. Vibrations that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.
Expected FT-Raman Active Modes:
| Wavenumber Range (cm⁻¹) | Functional Group/Vibration |
| 3100-3000 | Aromatic C-H Stretching |
| 2950-2850 | Aliphatic C-H Stretching |
| 1620-1580 | Aromatic Ring Stretching |
| 1300-1200 | Benzofuran (B130515) Ring Breathing Mode |
| 800-600 | Ring Deformation Modes |
The combination of FT-IR and FT-Raman data would allow for a more complete assignment of the vibrational modes of this compound, offering a detailed vibrational fingerprint of the molecule.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) provide information about the extent of conjugation in the molecule.
For this compound, the benzofuran ring system constitutes a significant chromophore. The presence of methoxy (B1213986) groups, which are auxochromes, would be expected to influence the position and intensity of the absorption bands.
Expected Electronic Transitions:
| Transition Type | Description | Expected λmax Range (nm) |
| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | ~200-350 |
| n → π | Excitation of a non-bonding electron (from the oxygen atoms) to an antibonding π orbital. | ~280-400 |
The UV-Vis spectrum would likely exhibit multiple absorption bands corresponding to these transitions, providing insight into the electronic structure and conjugation of the molecule.
X-ray Crystallography for Definitive Solid-State Structural Confirmation
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Torsional angles: Information about the conformation of the molecule, such as the orientation of the methoxy and methyl groups relative to the benzofuran ring.
Unit cell dimensions: The parameters of the crystal lattice.
Intermolecular interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding or π-stacking interactions.
This data would provide an unambiguous confirmation of the molecule's connectivity and stereochemistry, serving as the gold standard for its structural elucidation.
Theoretical and Computational Investigations of 4,6 Dimethoxy 3 Methylbenzofuran and Its Derivatives
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. These methods allow for a detailed understanding of the three-dimensional arrangement of atoms and the distribution of electrons, which are critical determinants of a molecule's reactivity and physical properties.
Density Functional Theory (DFT) for Optimized Structures and Energetics
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometric and energetic properties of molecules. By approximating the electron density, DFT calculations can determine the most stable conformation of a molecule, known as its optimized structure. For 4,6-Dimethoxy-3-methylbenzofuran, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles.
For instance, a DFT study would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The resulting optimized geometry would provide insights into the planarity of the benzofuran (B130515) ring system and the orientation of the methoxy (B1213986) and methyl groups. The electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy can also be calculated, offering a quantitative measure of the molecule's stability.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C2-C3 | ~1.36 Å |
| C3-C3a | ~1.44 Å | |
| O1-C2 | ~1.37 Å | |
| C4-O(CH3) | ~1.36 Å | |
| C6-O(CH3) | ~1.36 Å | |
| C3-C(CH3) | ~1.50 Å | |
| Bond Angle | ∠C2-C3-C3a | ~107° |
| ∠O1-C2-C3 | ~111° | |
| ∠C3a-C4-C5 | ~118° | |
| Dihedral Angle | ∠C4-C3a-C3-C2 | ~0° |
| ∠C5-C6-O-C(H3) | Varies |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. Actual calculated values would be specific to the computational level of theory.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Charge Transfer Characteristicsncsu.edugoogle.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ncsu.edugoogle.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for such reactions. The HOMO is likely to be localized on the benzofuran ring and the oxygen atoms of the methoxy groups, while the LUMO would be distributed over the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -5.8 eV |
| LUMO | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 4.6 eV |
Note: These energy values are hypothetical and serve as an example based on similar aromatic compounds.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interaction Sitesnih.govmdpi.combldpharm.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. nih.govmdpi.combldpharm.com The MEP map is colored to indicate different regions of electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In the case of this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the furan (B31954) oxygen, highlighting these as the primary sites for interaction with electrophiles and for hydrogen bonding. The hydrogen atoms of the methyl and methoxy groups would exhibit a positive potential (blue).
Computational Prediction and Correlation of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the computational model and the experimental structure.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. These calculations can predict the ¹H and ¹³C NMR spectra of this compound.
The calculated chemical shifts for the protons and carbons in the molecule would be influenced by the electron-donating effects of the methoxy groups and the methyl group. For instance, the aromatic protons and carbons would show shifts that are characteristic of their electron-rich environment. Comparing these theoretical spectra with experimental data for related compounds can aid in the definitive assignment of NMR signals.
Table 3: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Calculated δ (ppm) |
| C2 | ~155 |
| C3 | ~110 |
| C3a | ~145 |
| C4 | ~158 |
| C5 | ~95 |
| C6 | ~160 |
| C7 | ~98 |
| C7a | ~120 |
| C-CH3 | ~10 |
| C-OCH3 (at C4) | ~56 |
| C-OCH3 (at C6) | ~55 |
Note: These are illustrative values. Actual calculated shifts would be benchmarked against a reference compound like tetramethylsilane (B1202638) (TMS).
Predicted Vibrational Frequencies and Electronic Absorption Spectra
Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the characteristic vibrational modes, such as C-H stretching, C=C stretching of the aromatic ring, and C-O stretching of the ether groups. The calculated frequencies can be compared with experimental IR spectra to confirm the presence of specific functional groups.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. This would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* transitions within the benzofuran system. The electron-donating substituents would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzofuran.
Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Ar-H | ~3100-3000 |
| Aliphatic C-H Stretch | -CH3 | ~2960-2850 |
| Aromatic C=C Stretch | Ar C=C | ~1600-1450 |
| C-O Stretch | Ar-O-C | ~1250-1000 |
Note: These are typical frequency ranges and would be more precisely determined by specific calculations.
Advanced Electronic Property Studies
The arrangement of electrons in a molecule governs its chemical behavior and physical properties. Advanced computational methods allow for a detailed analysis of the electronic landscape of this compound.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Donor-Acceptor Properties
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. semanticscholar.orgnih.govbldpharm.com This method is particularly effective for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.govriken.jp
A hypothetical NBO analysis for this compound would likely focus on the interactions presented in the table below. The stabilization energies (E(2)) would quantify the strength of these electron delocalizations.
Hypothetical Key NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | Predicted Stabilization Effect |
| Oxygen lone pair (n) at C4-OCH₃ | Antibonding π* orbital of the benzene (B151609) ring | High |
| Oxygen lone pair (n) at C6-OCH₃ | Antibonding π* orbital of the benzene ring | High |
| Oxygen lone pair (n) of the furan ring | Antibonding σ* orbitals of adjacent C-C bonds | Moderate |
| C-H σ bonds of the methyl group | Antibonding π* orbital of the furan ring | Low to Moderate |
Non-Linear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. bldpharm.comnist.gov This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.gov Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).
Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an electric field, while hyperpolarizability describes the non-linear response to that field. nih.gov For organic molecules, large NLO responses are often associated with extended π-conjugated systems and the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.
A computational study of this compound would involve calculating these properties. The methoxy groups act as electron donors, and the benzofuran system provides a conjugated framework. While not as pronounced as in molecules with strong acceptor groups, these features would be expected to give rise to a measurable NLO response. The calculated values for polarizability and hyperpolarizability would indicate its potential utility in NLO applications.
Hypothetical Calculated NLO Properties for this compound
| Property | Symbol | Predicted Value (arbitrary units) | Significance |
| Dipole Moment | µ | Moderate | Indicates charge asymmetry |
| Mean Polarizability | ⟨α⟩ | Moderate | Measures overall electronic deformability |
| First Hyperpolarizability | β_tot | Low to Moderate | Quantifies second-order NLO response |
Thermodynamic Properties and Stability Assessments
Theoretical calculations can provide valuable data on the thermodynamic stability of a molecule. By computing properties such as the enthalpy of formation, entropy, and Gibbs free energy, the relative stability of different isomers or conformations can be assessed. These calculations are typically performed using methods like Density Functional Theory (DFT).
For this compound, computational thermodynamics could be used to determine its standard heat of formation and to evaluate its stability at different temperatures. The results of such a study would be crucial for understanding its behavior in various chemical environments and for predicting its persistence or decomposition pathways. While specific experimental or calculated thermodynamic data for this compound are not available in the reviewed literature, the general approach would involve frequency calculations on the optimized geometry of the molecule.
Hypothetical Thermodynamic Parameters for this compound at 298.15 K
| Parameter | Symbol | Predicted Value | Unit |
| Enthalpy of Formation | ΔH_f° | - | kJ/mol |
| Standard Entropy | S° | - | J/(mol·K) |
| Gibbs Free Energy of Formation | ΔG_f° | - | kJ/mol |
| Heat Capacity | C_p | - | J/(mol·K) |
Note: Specific values are not provided as they are not available in the cited literature.
Mechanistic Studies of Biological Activities of 4,6 Dimethoxy 3 Methylbenzofuran Derivatives in Vitro and in Vivo Models, Excluding Human Clinical Trials
Anticancer and Cytotoxic Activity Investigations
Derivatives of the benzofuran (B130515) core structure have been the subject of numerous studies to evaluate their efficacy as anticancer agents. These investigations have spanned a variety of cancer types, revealing the potential of this chemical class to inhibit cancer cell proliferation and induce cell death.
Evaluation of Potency against Diverse Cancer Cell Lines (e.g., Leukemia, Prostate, Colon, Kidney Cancer)
The cytotoxic effects of benzofuran derivatives have been assessed across a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, a derivative of 5,6-dimethoxy-3-methyl-1-benzofuran, which is structurally similar to the titular compound, has shown significant cytotoxic activity against leukemia cell lines. Specifically, 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone exhibited potent activity against K562 (human chronic myelogenous leukemia) and HL60 (human acute promyelocytic leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov
Further studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also confirmed their antiproliferative properties against a range of cancer cell lines. These compounds were tested against chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer cell lines. researchgate.net Another study on newly synthesized 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines showed high activity against various cancer cell lines, including the OKP-GS renal carcinoma cell line. mdpi.com
The antiproliferative activity of various benzofuran derivatives is summarized in the interactive table below.
| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone | K562 | Chronic Myelogenous Leukemia | 5 | nih.gov |
| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone | HL60 | Acute Promyelocytic Leukemia | 0.1 | nih.gov |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives | K562 | Chronic Myelogenous Leukemia | Data not specified | researchgate.net |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives | PC3 | Prostate Cancer | Data not specified | researchgate.net |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives | SW620 | Colon Cancer | Data not specified | researchgate.net |
| Halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Human Kidney Cancer | Kidney Cancer | Data not specified | researchgate.net |
| 4-Methylbenzamide derivative with 2,6-dichloro-purine (Compound 7) | OKP-GS | Renal Cell Carcinoma | 4.56 | mdpi.com |
| 3-Amidobenzofuran derivative (Compound 28g) | MDA-MB-231 | Breast Cancer | 3.01 | nih.gov |
| 3-Amidobenzofuran derivative (Compound 28g) | HCT-116 | Colon Carcinoma | 5.20 | nih.gov |
| 3-Amidobenzofuran derivative (Compound 28g) | HT-29 | Colon Cancer | 9.13 | nih.gov |
| Benzofuran-chalcone derivative (Compound 33d) | A-549 | Lung Cancer | 2.74 | nih.gov |
| Benzofuran-chalcone derivative (Compound 33d) | MCF-7 | Breast Cancer | 3.22 | nih.gov |
Mechanisms of Induced Cell Death
The anticancer effects of benzofuran derivatives are mediated through various mechanisms that ultimately lead to cancer cell death. Key among these are the generation of reactive oxygen species and the induction of apoptosis.
Several benzofuran derivatives exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS) within cancer cells. mdpi.com ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids, leading to oxidative stress and cell death. nih.gov
For example, the benzofuran derivative BL-038 has been shown to induce ROS production in human chondrosarcoma cells. mdpi.com This increase in intracellular ROS is a critical factor in the induction of apoptosis in these cells. mdpi.com Similarly, studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have indicated that these compounds exhibit pro-oxidative effects, contributing to their anticancer activity. researchgate.net A derivative containing a bromine and a methoxy (B1213986) group demonstrated stronger pro-oxidative properties compared to its chlorinated counterpart. researchgate.net
Apoptosis, or programmed cell death, is a crucial mechanism by which benzofuran derivatives eliminate cancer cells. This process is often triggered by the increased oxidative stress from ROS generation and involves a cascade of events, including the activation of caspases and the externalization of phosphatidylserine (B164497). mdpi.comnih.govnih.gov
The benzofuran derivative BL-038 has been demonstrated to induce apoptosis in human chondrosarcoma cells. mdpi.com This apoptotic process is mediated by the intrinsic mitochondria-mediated pathway, which involves the activation of caspase-9 and caspase-3. mdpi.com Caspases are a family of proteases that play a central role in the execution phase of apoptosis. nih.gov Their activation leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. mdpi.com
Another hallmark of apoptosis is the externalization of phosphatidylserine, a phospholipid normally confined to the inner leaflet of the plasma membrane. nih.govnih.gov During apoptosis, phosphatidylserine flips to the outer leaflet, serving as an "eat me" signal for phagocytes. nih.gov This process is often dependent on caspase activity. nih.gov
Modulation of Inflammatory Pathways (e.g., Interleukin-6 Secretion)
In addition to directly inducing cell death, some benzofuran derivatives can modulate inflammatory pathways that are often dysregulated in cancer. Chronic inflammation can promote tumor growth and progression. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that has been implicated in various cancers. nih.gov
Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown that these compounds can decrease the secretion of IL-6 in tested cancer cell lines. researchgate.net This suggests that part of their anticancer effect may be attributed to the attenuation of pro-inflammatory signaling in the tumor microenvironment.
Elucidation of Molecular Targets and Binding Mechanisms (e.g., Tubulin, Mnks, HIF-1 pathway)
To fully understand the anticancer potential of benzofuran derivatives, researchers have sought to identify their specific molecular targets. By interfering with the function of key proteins involved in cancer cell survival and proliferation, these compounds can exert their potent cytotoxic effects.
One important target for anticancer drugs is the hypoxia-inducible factor (HIF-1) pathway. HIF-1 is a transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) conditions often found in solid tumors. A benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit the HIF-1 pathway. nih.gov This compound demonstrated inhibitory activity in both p53-wildtype and p53-null colon cancer cell lines, indicating its potential to target a broad range of tumors. nih.gov
Selective Cytotoxicity against Cancer Cell Lines versus Non-malignant Cells
Derivatives of benzofuran have demonstrated promising potential as anticancer agents, with studies highlighting their selective toxicity towards cancer cells while exhibiting lower toxicity to normal, non-malignant cells. nih.govnih.govresearchgate.netnih.gov This selectivity is a critical attribute for the development of effective cancer chemotherapeutics with reduced side effects. nih.gov
Research has shown that certain halogenated derivatives of benzofuran exhibit significant cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net For instance, some bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as having the highest cytotoxicity. researchgate.net These compounds have been shown to induce apoptosis in leukemia cells. researchgate.net The introduction of halogens, such as bromine, chlorine, or fluorine, into the benzofuran structure can significantly increase its anticancer activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which enhance the binding affinity of the compound to its molecular targets. nih.gov
A study on 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives revealed their cytotoxic effects against human chronic and acute leukemia cell lines. nih.gov Furthermore, some benzofuran-isatin conjugates have displayed excellent anti-proliferative activity against colorectal cancer cell lines with a good safety profile and selective cytotoxicity. nih.gov These conjugates were found to induce apoptosis in cancer cells. nih.gov
The table below summarizes the selective cytotoxicity of various benzofuran derivatives against cancer cell lines compared to non-malignant cells.
| Derivative Type | Cancer Cell Line(s) | Non-malignant Cell Line(s) | Key Findings |
| Halogenated benzofurans | Leukemia cells (K562, MOLT-4), HepG2, A549 | HaCaT | Bromoalkyl and bromoacetyl derivatives show high cytotoxicity and induce apoptosis in leukemia cells. researchgate.net Halogen introduction significantly increases cytotoxicity. researchgate.netnih.gov |
| 2-Benzoylbenzofuran derivatives | Breast cancer (MCF-7, MDA-MB-231), Cervical cancer (SiHa, HeLa) | Human embryonic kidney (HEK-293), Human epidermal (HaCaT) | Some derivatives show excellent potency against oestrogen receptor-dependent breast cancer cells with low toxicity to normal cells. nih.govscispace.com Others are potent inhibitors of cervical cancer cells. nih.gov |
| Benzofuran-isatin conjugates | Colorectal cancer (SW-620, HT-29) | Not specified | Good anti-proliferative activity with excellent inhibitory effect and selective cytotoxicity. nih.gov Induce apoptosis in a dose-dependent manner. nih.gov |
| 2-acetyl-3-(bromo)methyl benzofurans | Leukemia cancer cells (K562) | Normal cells (HaCaT) | Two bromomethyl derivatives exhibited selective cytotoxic effect with a favorable therapeutic index. researchgate.net |
Antimicrobial Activity Studies
Benzofuran derivatives have emerged as a promising scaffold for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govrsc.org
Benzofuran derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govacs.org The structure of the bacterial cell wall differs significantly between these two groups, with Gram-negative bacteria possessing an additional outer membrane that acts as a barrier. nih.govwikipedia.org
Several studies have reported the synthesis of benzofuran derivatives with potent antibacterial properties. For instance, some 2-salicyloylbenzofuran derivatives have shown potent antibacterial activity, particularly against Gram-positive strains. rsc.org The presence of specific substituents on the benzofuran ring plays a crucial role in determining the antibacterial spectrum and potency. cuestionesdefisioterapia.compharmatutor.org For example, certain hydrophobic benzofuran analogs have exhibited favorable antibacterial activities with low minimum inhibitory concentrations (MICs). xjtlu.edu.cn
The table below presents the antibacterial spectrum of various benzofuran derivatives.
| Derivative Class | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings |
| 2-Salicyloylbenzofuran derivatives | Staphylococcus aureus, Bacillus subtilis | Not specified | Potent antibacterial activity with low MIC values against Gram-positive bacteria. rsc.org |
| Hydrophobic benzofuran analogs | S. aureus, B. subtilis | Not specified | Favorable antibacterial activities with MIC80 values ranging from 0.39-3.12 μg/mL. xjtlu.edu.cn |
| Benzofuran derivatives with disulfide moieties | Not specified | Xanthomonas oryzae pv. oryzae, Xanthomonas oryzae pv. oryzicola, Xanthomonas axonopodis pv. citri | Remarkable antibacterial activities against these plant pathogens. acs.org |
| Benzofuran fused pyrimidine (B1678525)/pyrazole (B372694) Schiff base derivatives | Not specified | Not specified | Bromo and chloro groups at the para position on the phenyl ring exhibited better antimicrobial potency. |
Fungal infections pose a significant threat to human health, and the emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. nih.gov Benzofuran derivatives have shown considerable promise in this area. nih.govresearchgate.netresearchgate.net
Studies have demonstrated that various benzofuran derivatives exhibit potent antifungal activity against a range of pathogenic fungi, including Candida species and Aspergillus species. nih.govresearchgate.net For example, benzofuran-5-ol (B79771) derivatives have shown good antifungal activity. researchgate.net The mechanism of action for some of these derivatives may involve the inhibition of essential fungal enzymes like N-myristoyltransferase (NMT). nih.govresearchgate.net The hybridization of the benzofuran scaffold with other antifungal moieties, such as triazoles, has also yielded compounds with satisfactory antifungal activity. nih.govresearchgate.net
The table below summarizes the antifungal efficacy of different benzofuran derivatives.
| Derivative Class | Fungal Strain(s) | Key Findings |
| Benzofuran-5-ol derivatives | Candida species, Aspergillus species, Cryptococcus neoformans | Many derivatives showed good antifungal activity. researchgate.net |
| Benzofuran-triazole hybrids | Pathogenic fungi | Exhibited moderate to satisfactory antifungal activity. nih.govresearchgate.net |
| Benzofuran derivatives containing thiazolo benzimidazole (B57391) nucleus | Not specified | Two compounds exhibited potential antifungal activity. nih.gov |
| 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran | Candida albicans | Showed remarkable activity against C. albicans. nih.gov |
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, and the development of new anti-tubercular drugs is a priority. nih.gov Benzofuran derivatives have been investigated for their antimycobacterial potential. nih.gov
Several studies have highlighted the promise of benzofuran derivatives as anti-tubercular agents. nih.gov Some of these compounds have shown excellent activity in vitro against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The benzofuran scaffold is considered a useful pharmacophore for the development of new drugs to treat tuberculosis. nih.gov
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy
The biological potency of 4,6-dimethoxy-3-methylbenzofuran derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) analysis is a critical tool for understanding how different substituents and their positions on the benzofuran ring influence biological activity, guiding the design of more potent and selective compounds. nih.govrsc.orgnih.gov
The type and position of substituents on the benzofuran scaffold have a profound impact on the cytotoxic and antimicrobial properties of its derivatives.
For anticancer activity:
Halogenation: The introduction of halogen atoms like bromine, chlorine, and fluorine generally enhances anticancer activity. nih.govnih.gov Bromoalkyl and bromoacetyl derivatives, in particular, have demonstrated high cytotoxicity. researchgate.net
Hydroxyl Groups: The position of hydroxyl groups can influence antibacterial activity. Hydroxyl substituents at the C-3 and C-4 positions have been associated with good antibacterial activity, while a hydroxyl group at the C-2 position did not show an increase in activity. nih.gov
Other Moieties: The addition of moieties like pyrazoline and thiazole (B1198619) to the benzofuran structure is considered essential for antimicrobial activity. nih.govpharmatutor.org The presence of a 2-methylimidazole (B133640) or 2-ethylimidazole (B144533) ring, along with specific substitutions at the imidazolyl-3-position, is important for cytotoxic activity. nih.gov
For antimicrobial activity:
Lipophilicity: Increased lipophilicity can contribute to enhanced antibacterial activity. xjtlu.edu.cn
Specific Substituents: The presence of hydroxyl, thiol, and amino groups in a pyrimidine ring attached to a benzofuran chalcone (B49325) significantly contributes to their antimicrobial activities. rsc.org In Schiff base derivatives, hydroxyl and methoxy substituents on the phenyl ring fused to a pyrimidine or pyrazole skeleton showed better anticancer activity. Conversely, bromo and chloro groups at the para position of the phenyl ring resulted in better antimicrobial potency.
The table below outlines the influence of various substituents on the biological efficacy of benzofuran derivatives.
| Substituent/Modification | Effect on Biological Potency | Supporting Evidence |
| Halogenation (Br, Cl, F) | Increased anticancer activity. nih.govnih.gov | Bromoalkyl and bromoacetyl derivatives show high cytotoxicity. researchgate.net |
| Hydroxyl group position | C-3 and C-4 hydroxyls led to good antibacterial activity. nih.gov | C-2 hydroxyl did not increase activity. nih.gov |
| Pyrazoline and Thiazole moieties | Essential for antimicrobial activity. nih.govpharmatutor.org | Combination of these moieties with benzofuran showed excellent activity. nih.govpharmatutor.org |
| Lipophilicity | Increased antibacterial activity. xjtlu.edu.cn | Hydrophobic benzofuran analogs showed favorable activity. xjtlu.edu.cn |
| Hydroxyl, Thiol, Amino groups on pyrimidine ring | Significant contribution to antimicrobial activities. rsc.org | Observed in derivatives constructed from benzofuran chalcones. rsc.org |
| Bromo and Chloro groups on phenyl ring of Schiff bases | Better antimicrobial potency. | Compared to other analogs. |
| Hydroxyl and Methoxy groups on phenyl ring of Schiff bases | Better anticancer activity. | Compared to other analogs. |
Role of Halogenation in Modulating Specific Biological Activities
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran scaffold has been shown to significantly influence the biological activities of the resulting derivatives. nih.gov This modification can enhance properties like anticancer and antimicrobial efficacy.
Research into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has provided insights into their potential as cytotoxic agents. nih.govnih.gov Two specific compounds, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, have been evaluated for their effects on a panel of human cancer cell lines. nih.govnih.gov The chloro-derivative demonstrated notable activity against the A549 lung cancer cell line, while the bromo-derivative showed significant activity against both A549 and HepG2 liver cancer cells. nih.govnih.gov
Mechanistic studies revealed that the biological actions of these halogenated compounds are linked to their ability to induce oxidative stress and apoptosis. nih.govnih.gov The bromo-derivative, which also features a methoxy group, exhibited stronger pro-oxidative and pro-apoptotic properties compared to the chloro-derivative. nih.gov Further analysis of the cell cycle indicated that the chloro-compound induced a G2/M phase arrest in HepG2 cells. nih.gov In contrast, the bromo-compound caused cell cycle arrest at both the S and G2/M phases in A549 cells. nih.gov Interestingly, both derivatives had a minimal impact on tubulin polymerization. nih.govnih.gov Both compounds were also found to decrease the secretion of interleukin-6 (IL-6) in the tested cancer cell lines, with a more pronounced effect observed in HepG2 cells. nih.govnih.gov
| Compound/Derivative | Halogen(s) | Biological Activity Investigated | Model System | Key Findings | Reference(s) |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Chlorine | Anticancer (Cytotoxicity) | A549 & HepG2 cells | Promising activity against A549; Induced G2/M cell cycle arrest in HepG2 cells. | nih.govnih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | Anticancer (Cytotoxicity) | A549 & HepG2 cells | Significant activity against both cell lines; Stronger pro-oxidative and pro-apoptotic effects; Caused S and G2/M arrest in A549 cells. | nih.govnih.gov |
| 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl) ethanone | Bromine | Precursor for Antimicrobial Agents | In vitro antimicrobial assays | Served as a key intermediate for synthesizing other active compounds. | researchgate.net |
| 5-Chlorobenzofuran-2-carboxamide derivatives | Chlorine | Anticancer (Antiproliferative) | Tumor cells | Exhibited antiproliferative effects. | nih.gov |
Impact of Fused Heterocyclic Moieties on Biological Profiles
Fusing additional heterocyclic rings to the benzofuran core creates complex polycyclic systems with distinct and often enhanced biological profiles. This strategy has been employed to develop novel agents with anticancer and antimicrobial activities.
Starting from halogenated benzofuran intermediates, such as 1-(2,7-dibromo-4,6-dimethoxybenzofuran-5-yl) ethanone, a variety of fused heterocyclic derivatives have been synthesized. researchgate.net These include nicotinonitriles, thiazolidinones, pyrimidines, and pyrazoles. researchgate.net The resulting compounds were evaluated for their cytotoxic effects against the liver cancer cell line HEPG2. Several of these novel fused systems, including specific nicotinic acid, pyrazole, and carboxamide derivatives, demonstrated strong to moderate cytotoxicity when compared to standard anticancer agents. researchgate.net
For instance, the reaction of the dibrominated benzofuran precursor with different reagents yielded a range of fused structures. researchgate.net Reaction with aromatic aldehydes and malononitrile (B47326) led to the formation of 2-amino substituted nicotinonitriles (fused pyridine (B92270) ring). researchgate.net When the intermediate chalcones were reacted with thiourea, pyrimidine-fused derivatives were obtained. researchgate.net Similarly, reaction with hydrazine (B178648) derivatives yielded fused pyrazole systems. researchgate.net
Beyond these examples, other research has focused on fusing different heterocyclic moieties. The condensation of 2-acetyl benzofuran with aromatic aldehydes and subsequent cyclocondensation with o-phenylenediamine (B120857) results in benzofuran-fused benzodiazepines, which have been evaluated for antimicrobial activity. manipal.edu Similarly, benzofuran derivatives fused with an oxadiazole or pyrazole ring have shown moderate to good inhibition against various bacterial and fungal strains. nih.gov The synthesis of indole-fused imidazo[1,2-a]pyridines and benzofuro[3,2-b]indol-3-one derivatives represents another approach to creating polycyclic systems with potential biological applications. researchgate.net
| Fused Benzofuran Derivative Class | Fused Heterocycle(s) | Biological Activity Investigated | Model System | Key Findings | Reference(s) |
| Nicotinonitrile & Nicotinic acid derivatives | Pyridine | Anticancer (Cytotoxicity) | HEPG2 cells | A specific nicotinic acid derivative was among the most active compounds tested. | researchgate.net |
| Pyrazole derivatives | Pyrazole | Anticancer (Cytotoxicity) | HEPG2 cells | Specific phenylhydrazine-derived pyrazoles showed high cytotoxicity. | researchgate.net |
| Pyrimidine derivatives | Pyrimidine | Anticancer (Cytotoxicity) | HEPG2 cells | Showed moderate cytotoxic activity. | researchgate.net |
| Thiazolidin-4-one derivative | Thiazolidine | Anticancer (Cytotoxicity) | HEPG2 cells | Exhibited moderate cytotoxic activity. | researchgate.net |
| Benzodiazepine derivatives | Benzodiazepine | Antimicrobial | Bacterial strains | Synthesized compounds were evaluated for antimicrobial effects. | manipal.edu |
| Oxadiazole/Pyrazole derivatives | Oxadiazole, Pyrazole | Antimicrobial | Bacterial and Fungal strains | Showed moderate to good microbial inhibition. | nih.gov |
Potential Applications and Future Research Directions
Development of Advanced Synthetic Strategies for Complex Benzofuran (B130515) Architectures
The synthesis of benzofuran derivatives has evolved significantly, moving beyond classical methods to embrace more sophisticated and efficient strategies. These advancements are crucial for creating complex molecular architectures, including derivatives of 4,6-Dimethoxy-3-methylbenzofuran, which can be tailored for specific biological targets.
Transition metal-catalyzed reactions have become a cornerstone of modern benzofuran synthesis. numberanalytics.com Catalysts based on palladium, copper, rhodium, and nickel have demonstrated remarkable efficacy in constructing the benzofuran core and introducing a variety of substituents. numberanalytics.comnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of o-alkynylphenols, provide a versatile route to substituted benzofurans. numberanalytics.comnih.gov Similarly, copper-catalyzed reactions have been employed for the synthesis of benzofuran derivatives, often in combination with palladium. nih.gov The use of nickel catalysts has also been explored, offering a cost-effective alternative for certain transformations. nih.gov Rhodium-catalyzed reactions have enabled the synthesis of C4-substituted benzofurans, a challenging substitution pattern to achieve through traditional methods. nih.gov
Furthermore, multicomponent reactions are gaining traction as they allow for the construction of complex benzofuran derivatives in a single step from simple precursors. numberanalytics.com These reactions are highly atom-economical and can generate a diverse library of compounds for biological screening. Acid-catalyzed cyclizations and photocyclizations also remain relevant in the synthetic chemist's toolbox for accessing specific benzofuran structures. mdpi.comurfu.ru
Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Findings
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netrsc.orgresearchgate.net While the specific biological profile of this compound is not extensively documented, the broader family of benzofurans has been investigated against a multitude of biological targets.
In the realm of oncology, benzofuran derivatives have been designed as inhibitors of various enzymes crucial for cancer cell proliferation and survival. researchgate.net These include lysine-specific demethylase 1 (LSD1), cyclin-dependent kinases (CDKs), and Mnk kinases. nih.govtandfonline.comnih.gov For example, a series of benzofuran derivatives were developed as potent LSD1 inhibitors, showing significant antitumor efficacy. nih.gov Another study focused on the design of benzofuran derivatives as type II CDK2 inhibitors, which play a critical role in cell cycle regulation. tandfonline.com
Beyond cancer, benzofurans are being explored for their potential in treating other diseases. Some derivatives have shown activity as estrogen receptor modulators, suggesting their potential application in hormone-dependent cancers and other endocrine disorders. nih.gov The cannabinoid receptors are another emerging target for benzofuran-based ligands, with potential applications in pain management and inflammatory conditions. sigmaaldrich.com The inherent structural diversity of benzofurans allows them to be adapted to interact with a wide range of biological macromolecules, opening up new avenues for therapeutic intervention.
Rational Design of Next-Generation Benzofuran Derivatives with Enhanced Selectivity and Potency
The future of benzofuran-based drug discovery lies in the rational design of derivatives with improved selectivity and potency for their intended biological targets. This approach minimizes off-target effects and enhances the therapeutic index of potential drug candidates.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the benzofuran scaffold and analyzing the impact on biological activity, researchers can identify key structural features responsible for potency and selectivity. researchgate.net For instance, the introduction of specific substituents at various positions of the benzofuran ring can significantly influence its interaction with a target protein. researchgate.netresearchgate.net
Fragment-based drug design is another powerful strategy for developing potent and selective benzofuran derivatives. nih.gov This method involves identifying small molecular fragments that bind to a biological target and then elaborating or combining them to create a high-affinity ligand. This approach was successfully used to develop novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as Mnk inhibitors. nih.gov
Computational methods, such as molecular docking, play a crucial role in the rational design process. nih.govnih.gov These techniques allow researchers to predict how a benzofuran derivative will bind to its target protein, providing insights that can guide the design of more effective compounds. nih.gov By combining synthetic chemistry, biological evaluation, and computational modeling, it is possible to accelerate the discovery of next-generation benzofuran-based therapeutics with superior pharmacological profiles.
Q & A
Q. How can synthetic routes for 4,6-Dimethoxy-3-methylbenzofuran be optimized for higher yield and purity?
Methodological Answer: Synthesis typically involves cyclization of substituted phenols with appropriate carbonyl precursors. For example, HClO₄ in 1,4-dioxane with controlled water content (7.0 equiv) and prolonged heating (36 h) improves cyclization efficiency, as demonstrated in related benzofuran syntheses . Key variables to optimize include:
- Catalyst selection : Acidic conditions (e.g., HClO₄) enhance electrophilic substitution.
- Solvent polarity : Polar aprotic solvents (e.g., 1,4-dioxane) stabilize intermediates.
- Reaction time : Extended heating (≥24 h) ensures complete ring closure.
- Purification : Flash chromatography with gradients of n-hexane/EtOAc (9:1) effectively isolates the product .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy : Characteristic absorption bands for methoxy groups (1273–1204 cm⁻¹) and benzofuran C-O-C stretching (1602–1478 cm⁻¹) confirm functional groups .
- NMR :
- Mass Spectrometry (HRMS) : Accurate mass determination distinguishes molecular ions (e.g., [M+H]⁺) from isotopic clusters .
Q. How can liquid chromatography-mass spectrometry (LC-MS) be optimized for detecting trace impurities in synthesized this compound?
Methodological Answer:
- Column Selection : Use C18 columns with 1.7-µm particle size for high resolution.
- Mobile Phase : Acidic conditions (0.1% formic acid in H₂O/MeOH) enhance ionization in positive ESI mode .
- Internal Standards : Deuterated analogs (e.g., 4-chloro-3-methylphenol-d₂) correct for matrix effects .
- SPE Preconcentration : Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning reduce interference from polar impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to model electron density maps. Methoxy groups at positions 4 and 6 direct electrophiles to the less hindered C5 position .
- HOMO-LUMO Analysis : Identify nucleophilic/electrophilic sites. The benzofuran ring’s HOMO is localized on the oxygen atoms, favoring reactions with electron-deficient species .
- Transition State Modeling : Simulate intermediates to predict regioselectivity in halogenation or nitration .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental IR, NMR, and HRMS data with computational predictions (e.g., ACD/Labs Percepta) .
- X-ray Crystallography : Resolve ambiguities in substituent positions using SHELXL for refinement (e.g., C–O bond lengths ≈ 1.36 Å for methoxy groups) .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping NMR signals .
Q. What strategies mitigate interference from structurally similar byproducts in analytical workflows?
Methodological Answer:
- Tandem MS/MS : Fragment ions (e.g., m/z 181 for benzofuran core) differentiate target analytes from isomers .
- Chromatographic Gradients : Adjust retention times using NH₄F additives to separate compounds with similar polarity .
- Deactivated Glassware : Treat with 5% DMDCS to minimize adsorption losses during sample preparation .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?
Methodological Answer:
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical control?
Methodological Answer:
- Batch vs. Flow Chemistry : Flow systems improve heat transfer and reduce side reactions (e.g., over-oxidation) .
- Catalyst Recycling : Immobilize acidic catalysts (e.g., HClO₄ on silica) to minimize waste .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
